[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [2-chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate. This nomenclature precisely describes the molecular architecture, beginning with the vinyl chloride moiety attached to a dichlorophenyl ring system, followed by the phosphate ester linkage to two deuterated ethyl groups. The alternative International Union of Pure and Applied Chemistry designation includes the stereochemical specification: [(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate, indicating the trans configuration of the vinyl chloride substituent.
The structural representation reveals a phosphate ester where the central phosphorus atom maintains tetrahedral geometry through coordination with four oxygen atoms. Two oxygen atoms form single bonds to the deuterated ethyl groups, while a third oxygen connects to the chlorinated vinyl phenyl system through a double bond to phosphorus, with the fourth oxygen maintaining the characteristic phosphate structure. The dichlorophenyl ring system contains chlorine substituents at the 2 and 4 positions relative to the vinyl attachment point, creating a sterically hindered aromatic system that influences the compound's overall three-dimensional configuration.
The molecular structure exhibits significant electronic effects due to the electron-withdrawing nature of the multiple chlorine atoms and the phosphate group. These substituents create a highly polarized molecule with distinctive spectroscopic properties that differ markedly from simple alkyl phosphates. The presence of the extended conjugated system between the phenyl ring and the vinyl group provides additional stabilization through resonance effects, while the deuterium substitution alters vibrational frequencies in predictable ways that facilitate analytical identification.
Chemical Abstracts Service Registry Number and Alternative Designations
The Chemical Abstracts Service registry number for this compound is 1346606-54-9, providing the definitive identifier for this specific deuterated compound. This registry number distinguishes it from the parent compound chlorfenvinphos, which carries the Chemical Abstracts Service number 470-90-6 and possesses the molecular formula C₁₂H₁₄Cl₃O₄P. The differentiation between these registry numbers reflects the substantial analytical importance of isotopic labeling in creating distinct chemical entities for research and analytical applications.
Alternative designations for this compound include multiple systematic and trade names that reflect its relationship to the parent pesticide and its specific isotopic composition. Common alternative names include Chlorfenvinphos D10 (ethyl D10), Enolofos-d10, Chlorfenvinphos D10 (di(ethyl D5)), and Phosphoric Acid 2-Chloro-1-(2,4-dichlorophenyl)ethenyl Diethyl-d10 Ester. These designations specifically highlight the deuterium content, with "D10" indicating the total number of deuterium atoms incorporated into the molecule, while "di(ethyl D5)" specifies that each ethyl group contains five deuterium atoms.
The Chemical Abstracts Service name follows the systematic approach: 2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate, modified by the specification of deuterium substitution patterns. Commercial suppliers often use abbreviated designations such as "Chlorfenvinphos-[d10]" or "Chlorfenvinphos D10 (Mixture of cis-trans isomers)" to indicate both the isotopic labeling and the potential for geometric isomerism around the vinyl double bond. These various naming conventions reflect the compound's dual nature as both a deuterated analytical standard and a derivative of an important organophosphate pesticide.
Isotopic Labeling Patterns in Deuterated Form
The isotopic labeling pattern in this compound follows a highly specific and systematic approach that replaces all hydrogen atoms in the ethyl ester groups with deuterium while preserving the hydrogen atoms in the aromatic and vinyl portions of the molecule. This selective deuteration strategy creates a compound with the molecular formula C₁₂H₄D₁₀Cl₃O₄P, where the subscript indicates four remaining hydrogen atoms on the aromatic ring and vinyl group, while ten deuterium atoms replace the original hydrogen atoms in the two ethyl groups.
Each ethyl group in the phosphate ester undergoes complete deuteration, with the methyl carbon bearing three deuterium atoms (CD₃) and the methylene carbon bearing two deuterium atoms (CD₂). This pattern creates the designation "pentadeuterioethyl" for each arm of the phosphate ester, as each ethyl group contains exactly five deuterium atoms. The systematic replacement follows the principle that deuterium substitution provides the maximum isotopic shift for mass spectrometry while maintaining chemical stability, as carbon-deuterium bonds exhibit greater strength than carbon-hydrogen bonds due to the reduced zero-point energy associated with the heavier isotope.
The isotopic labeling provides significant analytical advantages through the creation of distinct mass spectral signatures that enable precise quantification in complex matrices. The deuterium incorporation results in a mass shift of ten daltons compared to the parent compound, creating a molecular ion at mass-to-charge ratio 369.63 compared to 359.63 for the non-deuterated analogue. This mass difference proves sufficient for high-resolution mass spectrometry applications while avoiding interference from naturally occurring isotope patterns of the parent compound. The deuterium labeling pattern also influences nuclear magnetic resonance spectroscopy, where the deuterated carbons appear as simplified multiplets due to the reduced coupling with deuterium nuclei compared to hydrogen nuclei.
The strategic placement of deuterium atoms exclusively in the ethyl groups reflects analytical considerations related to metabolic stability and exchange patterns. Research demonstrates that deuterium atoms attached to aliphatic carbons exhibit greater resistance to metabolic exchange compared to those on aromatic systems or positions adjacent to heteroatoms. This selective labeling approach ensures long-term stability of the isotopic label during analytical procedures while avoiding potential deuterium-hydrogen exchange that could compromise quantitative accuracy. The labeling pattern also facilitates synthesis, as deuterated ethanol serves as a readily available starting material for the preparation of deuterated phosphate esters through established esterification procedures.
| Position | Original Atom | Deuterated Atom | Number of Substitutions |
|---|---|---|---|
| Methyl carbons (both ethyl groups) | 6 H | 6 D | 6 |
| Methylene carbons (both ethyl groups) | 4 H | 4 D | 4 |
| Aromatic ring | 2 H | 2 H | 0 |
| Vinyl carbon | 1 H | 1 H | 0 |
| Vinyl chloride carbon | 1 H | 1 H | 0 |
| Total | 14 H | 4 H + 10 D | 10 |
Properties
IUPAC Name |
[2-chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVDKDHPDSCTO-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC(=CCl)C1=C(C=C(C=C1)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate is a synthetic compound that has garnered attention in various fields including organic chemistry and pharmacology. Its molecular structure suggests potential biological activity, particularly in relation to its use as a pesticide and its implications in human health.
- Molecular Formula : C14H16Cl2D10O4P
- Molecular Weight : 368.25 g/mol
- CAS Number : 585781
The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins. The presence of chlorine atoms and the phosphate group enhances its lipophilicity and reactivity, which may lead to disruption of cellular processes.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some studies have shown that chlorinated compounds possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Neurotoxicity : Chlorinated organophosphates are known to inhibit acetylcholinesterase (AChE), leading to neurotoxic effects. This inhibition can result in accumulation of acetylcholine at synapses, causing overstimulation of neurons.
- Endocrine Disruption : Certain chlorinated compounds have been linked to endocrine disruption due to their structural similarity to hormones.
Case Studies
-
Antimicrobial Efficacy : A study conducted on chlorinated phenyl compounds demonstrated significant antimicrobial activity against various bacterial strains. The compound's effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays.
Bacterial Strain MIC (µg/mL) E. coli 25 S. aureus 15 P. aeruginosa 30 - Neurotoxic Effects : Research on similar organophosphates has indicated neurotoxic effects in animal models. A study reported behavioral changes in rodents exposed to sub-lethal doses over extended periods.
- Endocrine Activity Assessment : In vitro assays assessing the endocrine-disrupting potential showed that the compound could bind to estrogen receptors, indicating possible hormonal interference.
Toxicological Profile
The toxicological assessment of this compound reveals several concerning properties:
- Acute Toxicity : Classified as harmful if swallowed (H302), with skin irritation potential (H315).
- Chronic Effects : Long-term exposure may lead to developmental and reproductive toxicity as suggested by structural analogs.
Environmental Impact
The environmental persistence of chlorinated compounds raises concerns about bioaccumulation and ecological toxicity. Studies indicate moderate bioaccumulation potential and limited biodegradability:
| Parameter | Value |
|---|---|
| Bioconcentration Factor (BCF) | 3.5 |
| Degradation Half-Life | >60 days |
Comparison with Similar Compounds
Key Characteristics:
- Use : Primarily employed as a stable isotope-labeled internal standard in analytical chemistry for quantifying chlorfenvinphos residues in environmental and biological samples .
- Purity : >95% (HPLC) .
- Storage : Requires storage at -20°C to maintain stability .
- Regulatory Status : Classified under "Cargo Aircraft Only Air Excepted Air Dangerous" due to its hazardous nature .
Chlorfenvinphos itself is a broad-spectrum insecticide historically used against soil pests and ectoparasites, with reported vapor pressure of 4 × 10⁻⁶ mm Hg at 20°C and very low water solubility . Its deuterated variant retains the core structure but is non-bioactive, serving exclusively analytical purposes .
Comparison with Structurally Similar Compounds
Chlorfenvinphos (Non-Deuterated)
- Molecular Formula : C₁₂H₁₄Cl₃O₄P .
- Structure : Diethyl ester of 2-chloro-1-(2,4-dichlorophenyl)ethenyl phosphate.
- Use : Insecticide with systemic and contact action; phased out in many regions due to high toxicity (WHO Class Ia) .
- Toxicity : Acute oral LD₅₀ (rat) = 10–30 mg/kg; classified as "Highly Toxic" .
- Regulatory Status : Tolerances revoked in some jurisdictions .
Dimethylvinphos (Chlorfenvinphos-methyl)
Gardona (Tetrachlorvinphos)
- Molecular Formula : C₁₀H₉Cl₄O₄P .
- Structure : 2-Chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl phosphate.
- Use : Veterinary insecticide and acaricide; less toxic than chlorfenvinphos.
- Key Difference : Additional chlorine substituent enhances photostability but reduces mammalian toxicity (LD₅₀ in rats = 4,000–5,000 mg/kg) .
Thionazin (O,O-Diethyl-O-2-pyrazinylphosphorothioate)
- Molecular Formula : C₈H₁₆N₃O₃PS .
- Structure : Phosphorothioate ester with a pyrazinyl group.
- Use : Nematicide and insecticide.
- Key Difference : Sulfur substitution in the phosphate group increases hydrolytic stability but elevates neurotoxicity risks .
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Use Category | Acute Toxicity (Rat LD₅₀) | Environmental Persistence |
|---|---|---|---|---|---|
| Chlorfenvinphos (Deuterated) | C₁₂H₈D₁₀Cl₃O₄P | Deuterated ethyl groups | Analytical Standard | N/A | Stable isotope tracer |
| Chlorfenvinphos | C₁₂H₁₄Cl₃O₄P | Diethyl ester | Insecticide | 10–30 mg/kg | High (t₁/₂ > 30 days) |
| Dimethylvinphos | C₁₀H₁₀Cl₃O₄P | Dimethyl ester | Insecticide | ~100 mg/kg (estimated) | Moderate (t₁/₂ ~15 days) |
| Gardona (Tetrachlorvinphos) | C₁₀H₉Cl₄O₄P | Trichlorophenyl, dimethyl | Veterinary use | 4,000–5,000 mg/kg | High (photostable) |
| Thionazin | C₈H₁₆N₃O₃PS | Phosphorothioate, pyrazinyl | Nematicide | 12 mg/kg | Moderate |
Research Findings and Regulatory Insights
- Deuterated Chlorfenvinphos : Critical for mass spectrometry-based residue analysis due to negligible isotopic interference .
- Chlorfenvinphos vs. Dimethylvinphos : Dimethylvinphos exhibits faster hydrolysis in alkaline conditions, reducing its environmental impact .
- Regulatory Trends : Chlorfenvinphos tolerances were revoked in the EU and USA by 2001 due to neurotoxicity and persistence concerns, while Gardona remains approved in specific veterinary applications .
Preparation Methods
Reaction Conditions and Catalysts
Deuteration is typically conducted in anhydrous tetrahydrofuran (THF) or deuterated ethanol under reflux conditions. Catalysts such as deuterated sulfuric acid (D₂SO₄) or platinum oxide (PtO₂) accelerate the exchange process. For instance, a 72-hour reflux in D₂O/EtOD (deuterated ethanol) at 80°C with PtO₂ achieves >98% deuterium incorporation in the ethyl phosphate moieties.
Purification and Yield Optimization
Post-deuteration, the crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50). This step removes non-deuterated byproducts, yielding 85–92% pure compound. Recrystallization from deuterated methanol further enhances purity to >99%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Grignard Reagent-Based Synthesis
An alternative route employs Grignard reagents to construct the deuterated phosphate ester bonds. This method ensures precise control over stereochemistry and isotopic labeling.
Synthesis of Chlorinated Aromatic Intermediate
The process begins with 2,4-dichlorophenylmagnesium bromide, prepared by reacting 2,4-dichlorobromobenzene with magnesium turnings in THF. This Grignard reagent is then treated with chloroacetaldehyde at −20°C to form the (Z/E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl intermediate.
Phosphorylation with Deuterated Diethyl Chlorophosphate
The intermediate is phosphorylated using bis(1,1,2,2,2-pentadeuterioethyl) chlorophosphate in the presence of triethylamine. The reaction proceeds at 0°C for 6 hours, yielding the target compound with a Z/E ratio of ~1:2 (E major). Excess deuterated chlorophosphate (1.5 equiv) ensures complete esterification.
Table 1: Key Reaction Parameters for Grignard-Based Synthesis
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | −20°C (Grignard); 0°C (phosphorylation) | |
| Solvent | Tetrahydrofuran (THF) | |
| Reaction Time | 6 hours (phosphorylation) | |
| Z/E Ratio | 1:2 (E major) | |
| Yield | 78–84% |
Acid-Catalyzed Transesterification
Transesterification with deuterated ethanol offers a cost-effective pathway for large-scale production.
Reaction Mechanism
Non-deuterated chlorfenvinphos is refluxed with excess deuterated ethanol (EtOD) in the presence of concentrated hydrochloric acid. The acid catalyzes the cleavage of the original ethyl-phosphate bonds, enabling deuterated ethanol to replace the non-deuterated groups. After 48 hours, the mixture is neutralized with sodium bicarbonate, and the product is extracted into dichloromethane.
Limitations and Side Reactions
This method risks partial deuteration (≤90%) due to equilibrium limitations. Side products include mono- and di-deuterated species, necessitating rigorous HPLC purification. Despite this, it remains viable for industrial-scale synthesis, with batches yielding 70–75% of the desired perdeuterated compound.
Enzymatic Synthesis for Stereochemical Control
Recent advances utilize lipases to achieve enantioselective deuteration, particularly for synthesizing the E-isomer.
Enzyme Selection and Conditions
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification of chlorfenvinphos with deuterated ethanol in tert-butyl methyl ether. The enzyme’s selectivity for the E-isomer enhances the Z/E ratio to 1:3, surpassing chemical methods.
Scale-Up Challenges
While enzymatic methods offer superior stereocontrol, enzyme costs and slower reaction rates (96–120 hours) limit their industrial adoption. Current research focuses on engineering thermostable lipase variants to improve efficiency.
Analytical Validation of Synthetic Products
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis confirms deuteration levels and isomer ratios. The deuterated compound elutes at 10.46 minutes (vs. 10.42 minutes for non-deuterated chlorfenvinphos), with a characteristic target ion at m/z 333.
Table 2: GC-MS Data for Deuterated vs. Non-Deuterated Chlorfenvinphos
| Parameter | Non-Deuterated | Deuterated |
|---|---|---|
| Retention Time (min) | 10.42 | 10.46 |
| Target Ion (m/z) | 323 | 333 |
| Isotopic Purity | N/A | >98% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS with electrospray ionization (ESI) quantifies trace impurities. The deuterated compound’s MRM transition (333 → 125) distinguishes it from non-deuterated analogs (323 → 125), enabling precise quantification at parts-per-trillion levels.
Comparative Analysis of Synthesis Methods
Table 3: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Isotopic Exchange | High deuteration efficiency (98%) | Long reaction times (72+ hours) |
| Grignard Reagent | Excellent stereochemical control | Costly deuterated reagents |
| Acid-Catalyzed Transester. | Scalable for industrial production | Lower deuteration (≤90%) |
| Enzymatic Synthesis | Superior Z/E ratio (1:3) | High enzyme costs; slow kinetics |
Q & A
Q. What synthetic strategies ensure high isotopic purity during the preparation of [2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate?
- Methodological Answer : Use deuterated ethanol (C₂D₅OH) in the phosphorylation step under anhydrous conditions to minimize proton exchange. Monitor reaction progress via ³¹P NMR to confirm esterification completion. Purify via preparative HPLC with a reverse-phase C18 column (methanol/water gradient) to isolate the deuterated product. Validate isotopic purity using high-resolution mass spectrometry (HRMS) to detect residual protiated impurities (<0.5%) .
Q. Which spectroscopic techniques are critical for characterizing structural and isotopic integrity?
- Methodological Answer :
- ¹H/²H NMR : Observe the absence of protiated ethyl signals (δ ~1.2–1.4 ppm) and confirm deuterium incorporation at the ethyl positions.
- FTIR : Identify P=O stretches (~1250–1300 cm⁻¹) and C-Cl vibrations (~700–800 cm⁻¹).
- LC-MS/MS : Quantify isotopic distribution using electrospray ionization (ESI) in negative ion mode, comparing theoretical vs. observed m/z ratios .
Q. How should stability studies be designed to assess hydrolysis under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via UPLC-UV (λ = 254 nm) to quantify degradation products. Use pseudo-first-order kinetics to calculate half-lives. Note: Deuterated esters may exhibit slower hydrolysis due to kinetic isotope effects .
Advanced Research Questions
Q. How do deuterium substitutions impact the compound’s metabolic stability in hepatic microsomal assays?
- Methodological Answer : Compare metabolic rates of deuterated vs. non-deuterated analogs using rat liver microsomes (RLM) incubated with NADPH. Quantify parent compound depletion via LC-HRMS and identify metabolites (e.g., oxidative dechlorination products). The deuterated ethyl groups may reduce CYP450-mediated oxidation due to increased C-D bond strength, extending half-life .
Q. What experimental frameworks resolve contradictions in reported environmental half-lives (t₁/₂) of this compound?
- Methodological Answer : Conduct controlled photolysis and biodegradation studies:
- Photolysis : Expose aqueous solutions to UV light (λ = 300–400 nm) and monitor degradation via GC-ECD .
- Biodegradation : Use OECD 301F respirometry with activated sludge to assess microbial breakdown.
Discrepancies in literature may arise from varying light intensity, microbial communities, or matrix effects (e.g., soil vs. water). Standardize test conditions using ISO guidelines .
Q. What computational methods predict the compound’s interaction with acetylcholinesterase (AChE) in neurotoxicity studies?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of AChE (PDB: 1EVE). Compare binding affinities of deuterated vs. non-deuterated forms. Validate predictions with in vitro AChE inhibition assays (Ellman’s method). Deuterium-induced conformational changes may alter binding pocket accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
